molecular formula C10H16N4OS2 B14897077 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide

Cat. No.: B14897077
M. Wt: 272.4 g/mol
InChI Key: HGDJQOKTOYLFBO-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-ethyl-N-(2-methylallyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-ethyl-N-(2-methylallyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thiadiazole derivative can then be reacted with an appropriate alkyl halide to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether with an acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Thiadiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-ethyl-N-(2-methylallyl)acetamide would depend on its specific application. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to their biological effects. The specific pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with known biological activities.

    5-Methyl-1,3,4-thiadiazole-2-thiol:

Uniqueness

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-ethyl-N-(2-methylallyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C10H16N4OS2

Molecular Weight

272.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-enyl)acetamide

InChI

InChI=1S/C10H16N4OS2/c1-4-14(5-7(2)3)8(15)6-16-10-13-12-9(11)17-10/h2,4-6H2,1,3H3,(H2,11,12)

InChI Key

HGDJQOKTOYLFBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=C)C)C(=O)CSC1=NN=C(S1)N

Origin of Product

United States

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